5-hydroxy-3,4-dihydroquinolin-2(1H)-one 5-hydroxy-3,4-dihydroquinolin-2(1H)-one Carteolol metabolite.
Brand Name: Vulcanchem
CAS No.: 30389-33-4
VCID: VC21346772
InChI: InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-3,11H,4-5H2,(H,10,12)
SMILES: C1CC(=O)NC2=C1C(=CC=C2)O
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

5-hydroxy-3,4-dihydroquinolin-2(1H)-one

CAS No.: 30389-33-4

Cat. No.: VC21346772

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-hydroxy-3,4-dihydroquinolin-2(1H)-one - 30389-33-4

CAS No. 30389-33-4
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name 5-hydroxy-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-3,11H,4-5H2,(H,10,12)
Standard InChI Key UTTJAIFHRUAFED-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C(=CC=C2)O
Canonical SMILES C1CC(=O)NC2=C1C(=CC=C2)O
Appearance Off-White Solid
Melting Point 238-242°C

Chemical Structure and Properties

5-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS No. 30389-33-4) is an organic compound with a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol . It features a quinolone skeleton with a hydroxyl group at the 5-position. The compound is characterized as a white to off-white solid with distinct physical and chemical properties.

Physical Properties

The physical properties of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one are summarized in the following table:

PropertyValue
Melting point225-227°C
Boiling point381.2±42.0 °C (Predicted)
Density1.282±0.06 g/cm³ (Predicted)
Physical formSolid
ColorWhite to Off-White
Storage conditionsInert atmosphere, Room Temperature

The compound shows limited solubility in organic solvents, being slightly soluble in dimethyl sulfoxide (DMSO) and methanol . This solubility profile affects its applicability in various chemical processes and pharmaceutical formulations.

Chemical Identifiers and Structural Parameters

To facilitate accurate identification and structural understanding of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, the following chemical identifiers and structural parameters are provided:

ParameterValue
InChIInChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-3,11H,4-5H2,(H,10,12)
InChIKeyUTTJAIFHRUAFED-UHFFFAOYSA-N
SMILESN1C2=C(C(O)=CC=C2)CCC1=O
pKa9.63±0.20 (Predicted)
XLogP30.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Topological Polar Surface Area49.3 Ų

These parameters provide important information for researchers working with this compound, especially for computational studies, structure-activity relationship analyses, and formulation development .

Nomenclature and Alternative Designations

The compound is known by multiple names in scientific literature and chemical databases. Understanding these alternative designations is crucial for comprehensive literature searches and cross-referencing.

Primary Nomenclature

The primary names for this compound include:

  • 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one

  • 5-Hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 5-Hydroxy-3,4-dihydro-1H-quinolin-2-one

Alternative Names and Identifiers

The compound is also known by several alternative names in different contexts:

  • 5-Hydroxy-3,4-dihydrocarbostyril

  • 3,4-Dihydro-5-hydroxyquinolin-2(1H)-one

  • 5-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone

  • 3,4-Dihydro-5-hydroxycarbostyril

Additionally, the compound has specific identifiers in various databases and regulatory contexts:

  • FDA UNII: BH76UU379C

  • ChEBI ID: 183892

  • MFCD Number: MFCD01862194

Synthesis Methods

The synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one involves specific chemical processes that have been optimized for high yield and purity.

Synthetic Route from 3,4,7,8-tetrahydro-2,5(1H,6H)-quinoline dione

The primary synthetic method reported in the literature involves the use of N-bromosuccinimide as a key reagent. This approach has demonstrated a high yield of approximately 92.7% .

Reaction Conditions and Procedure

The synthesis procedure involves the following steps:

  • A three-necked flask is charged with 3,4,7,8-tetrahydro-2,5(1H,6H)-quinoline dione (0.02 mol) and cyclohexane (25 ml)

  • The mixture is stirred in an ice bath for 10 minutes to dissolve

  • N-bromosuccinimide (0.03 mol) in cyclohexane (5 ml) is added dropwise

  • The mixture is refluxed for 3 hours after the completion of the dropwise addition

  • After TLC confirmation of reaction completion, the mixture is cooled to room temperature

  • Water (0.7 times the volume of the reactant) is added with stirring

  • The aqueous layer is extracted with ethyl acetate (four extractions, each using a volume equal to the aqueous layer)

  • The organic layers are combined and dried over anhydrous calcium sulfate

  • After filtration, the solvent is evaporated, and the residue is dried to obtain the product as an off-white solid

This procedure yields 5-hydroxy-3,4-dihydroquinolin-2(1H)-one with a purity of approximately 94.3% as determined by HPLC analysis . The synthetic route demonstrates efficient conversion and good scalability for laboratory and potentially industrial applications.

Chemical Classification and Structural Relationships

Chemical Classification

According to ChEBI (Chemical Entities of Biological Interest), 5-hydroxy-3,4-dihydro-2(1H)-quinolinone is classified as both a quinolone and a hydroxyquinoline . This dual classification reflects its structural characteristics and relates to its chemical behavior and potential biological activities.

Isomeric Compounds

A notable structural isomer of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one is 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS: 54197-66-9). This compound differs only in the position of the hydroxyl group (6-position instead of 5-position) but may exhibit different chemical and biological properties .

The 6-hydroxy isomer has been identified as "Cilostazol Related Compound A" and has its own distinct physical properties, including a higher melting point of 238°C compared to the 225-227°C range of the 5-hydroxy isomer .

Quinoline Alkaloid Family

5-Hydroxy-3,4-dihydroquinolin-2(1H)-one belongs to a broader family of quinoline alkaloids. Related compounds include the 3,4-dioxygenated 5-hydroxy-4-aryl-quinolin-2(1H)-one alkaloids, which have been isolated from fungal species including Aspergillus and Penicillium . These naturally occurring alkaloids have been the subject of research spanning over 20 years and involve scientists from different continents, studying their isolation, chemical structures, and biological activities .

Biological Significance and Applications

Metabolite Relationship

5-Hydroxy-3,4-dihydroquinolin-2(1H)-one serves as a metabolite of carteolol, a non-selective beta-adrenergic receptor blocking agent used in the treatment of hypertension and glaucoma . This metabolic relationship highlights the compound's significance in pharmacokinetic studies and drug metabolism research.

Pharmaceutical Relevance

The compound is identified as:

  • Carteolol EP Impurity B

  • Carteolol HCl Impurity

  • Aripiprazole impurity 7 and Aripiprazole Impurity 14

These designations indicate its importance in pharmaceutical quality control and impurity profiling for drugs like carteolol and aripiprazole. The presence and quantification of this compound in pharmaceutical preparations are crucial for meeting regulatory standards and ensuring drug quality and safety.

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